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  • Product: 2-Methylbenzo[d]oxazol-7-amine
  • CAS: 848678-67-1

Core Science & Biosynthesis

Foundational

2-Methylbenzo[d]oxazol-7-amine SDS safety data sheet

Technical Whitepaper: Safety, Handling, and Application of 2-Methylbenzo[d]oxazol-7-amine Executive Summary 2-Methylbenzo[d]oxazol-7-amine (CAS: 848678-67-1) is a specialized heterocyclic building block increasingly util...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Application of 2-Methylbenzo[d]oxazol-7-amine

Executive Summary

2-Methylbenzo[d]oxazol-7-amine (CAS: 848678-67-1) is a specialized heterocyclic building block increasingly utilized in advanced organic synthesis, particularly as a bidentate directing group for Palladium(II)-catalyzed C(sp³)-H functionalization.[1][2] Unlike common bulk solvents or reagents, this compound occupies a niche in high-value drug discovery workflows.

This guide transcends the standard Safety Data Sheet (SDS) by integrating toxicological "read-across" principles with practical laboratory protocols. It addresses the specific risks associated with aminobenzoxazoles—primarily acute toxicity and severe irritation—and provides a self-validating framework for its safe application in catalysis.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state and stability of this amine is critical for accurate dosing in catalytic cycles, where stoichiometry controls the efficiency of C-H activation.

ParameterSpecificationTechnical Note
Chemical Name 2-Methylbenzo[d]oxazol-7-amineSystematic IUPAC nomenclature.
CAS Number 848678-67-1 Unique identifier for the 7-amino isomer.[1][2]
Molecular Formula C₈H₈N₂OHeterobicyclic aromatic amine.[2][3]
Molecular Weight 148.16 g/mol Essential for catalyst loading calculations.
Physical State Solid (Powder/Crystalline)Typically off-white to pale yellow.
Solubility DMSO, Methanol, DCMLimited solubility in water; lipophilic core.
Storage 2–8°C, Inert AtmosphereAmine group is oxidation-sensitive; store under Argon/Nitrogen.

Part 2: Hazard Identification & Toxicology (Structure-Activity Relationship)

As a Senior Application Scientist, one must look beyond generic H-codes. The toxicity of 2-Methylbenzo[d]oxazol-7-amine is derived from its structural homology to anilines and benzoxazoles . The fused ring system increases lipophilicity, potentially enhancing membrane permeability compared to simple anilines.

Core Hazard Profile
  • Acute Toxicity (Oral): Categorized as Harmful (Category 4) . The metabolic activation of the amine group can lead to reactive intermediates (hydroxylamines) capable of protein adduction.

  • Skin & Eye Irritation: The basicity of the primary amine combined with the aromatic ring creates a compound that is Irritating to Skin (Category 2) and causes Serious Eye Irritation (Category 2A) . Direct contact can cause chemical burns if not washed immediately.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (Category 3) is common with dust inhalation.

GHS Classification Summary
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Visualization: Hazard Assessment Logic

The following diagram illustrates the decision-making process for handling this compound based on its structural risks.

HazardWorkflow Start Compound Intake: 2-Methylbenzo[d]oxazol-7-amine StructAnalysis Structural Analysis: Primary Aromatic Amine Start->StructAnalysis Risk1 Risk: Inhalation of Dust StructAnalysis->Risk1 Dust Potential Risk2 Risk: Skin/Eye Contact (Basic/Irritant) StructAnalysis->Risk2 pKa/Reactivity Risk3 Risk: Oral Toxicity (Bioavailability) StructAnalysis->Risk3 Metabolism Control1 Control: Fume Hood (P261) Risk1->Control1 Control2 Control: Nitrile Gloves + Safety Goggles (P280) Risk2->Control2 Control3 Control: No Eating/Drinking Hygiene (P270) Risk3->Control3 Action Safe for Synthesis Control1->Action Control2->Action Control3->Action

Caption: Logical flow from structural hazard identification to specific engineering controls and PPE requirements.

Part 3: Safe Handling & Storage Protocols

This protocol is designed to be self-validating : if the material changes color (darkens) or aggregates, the storage conditions were breached, and purification is required before use in catalysis.

Handling Workflow
  • Engineering Controls: Always weigh and manipulate the solid within a chemical fume hood . If high precision weighing (<10 mg) is required for catalysis screening, use an anti-static gun to prevent dust dispersal.

  • PPE:

    • Eyes: Chemical safety goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine amine powders.

    • Skin: Double-gloving with Nitrile (0.11 mm minimum thickness).

    • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.

  • Solubilization: Dissolve in solvent (e.g., DCM, DMSO) immediately after weighing to minimize dust hazard.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: The 7-amine position is electron-rich and prone to oxidation. Store under Argon or Nitrogen .

  • Validation:

    • Pass: Powder is off-white/pale yellow.

    • Fail: Powder is dark brown/black (oxidation has occurred). Action: Recrystallize or discard.

Part 4: Emergency Response & First Aid

Standard "flush with water" advice is often insufficient for aromatic amines due to their lipophilicity.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Critical Step: Lift eyelids to ensure removal of trapped particulates. Seek medical attention immediately.

  • Skin Contact: Wash with soap and copious water.[4] Do not use ethanol or organic solvents to wash skin, as this increases transdermal absorption of the amine.

  • Ingestion: Rinse mouth. Do NOT induce vomiting . Call a Poison Center.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Part 5: Synthesis & Application Context

2-Methylbenzo[d]oxazol-7-amine is not just a passive intermediate; it is a Transient Directing Group (TDG) . In Palladium-catalyzed C-H activation, the amine coordinates to the metal, directing it to a specific C-H bond on a substrate (often an aldehyde or ketone via imine formation).

Experimental Workflow: Pd-Catalyzed C-H Activation
  • Role: The amine forms a reversible imine linkage with the substrate, directing the Pd catalyst to the β-position.

  • Safety in Reaction:

    • High Temperature: These reactions often run at 80–120°C. The amine's flash point is likely >100°C, but solvent vapors present a fire risk.

    • Metal Waste: The reaction generates Pd-contaminated waste. Segregate liquid waste into "Heavy Metal Organic" streams.

Visualization: Application Logic (Directing Group)

SynthesisWorkflow Substrate Substrate (Aldehyde/Ketone) Complex Transient Imine Intermediate Substrate->Complex + Reagent Reagent 2-Methylbenzo[d] oxazol-7-amine (Auxiliary) Reagent->Complex Complex->Complex + Catalyst (C-H Activation) Product Functionalized Product Complex->Product Hydrolysis Catalyst Pd(OAc)2 / Oxidant Recycle Hydrolysis & Recovery of Amine Product->Recycle Amine Release Recycle->Reagent Reuse (Ideal)

Caption: The catalytic cycle showing the role of the 7-amine as a removable directing group.

References

  • BLD Pharm. (2023). Safety Data Sheet: 2-Methylbenzo[d]oxazol-7-amine (CAS 848678-67-1). Retrieved from

  • Luo, F., et al. (2016).[5][6] Design and Synthesis of 2-Methyl-7-aminobenzoxazole as Auxiliary in the Palladium(II)-Catalyzed Arylation of a beta-Positioned C(sp3)-H Bond. Advanced Synthesis & Catalysis, 358(6), 887-893. Retrieved from

  • PubChem. (2023). Compound Summary: 2-Methylbenzoxazole (Parent Structure Safety Data). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Amino-2-methylbenzoxazole (Isomer Read-Across). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Amino-2-Methylbenzoxazole Derivatives from 2-Amino-m-Cresol

This Application Note is designed to guide researchers through the synthesis of 7-amino-2-methylbenzo[d]oxazole derivatives, specifically starting from 2-amino-m-cresol (2-amino-3-methylphenol). Note on Chemical Nomencla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the synthesis of 7-amino-2-methylbenzo[d]oxazole derivatives, specifically starting from 2-amino-m-cresol (2-amino-3-methylphenol).

Note on Chemical Nomenclature & Structure: Strict IUPAC analysis reveals that cyclization of 2-amino-m-cresol yields 2,4-dimethylbenzo[d]oxazole . To obtain the 7-amino functionality, a subsequent nitration and reduction sequence is required. Consequently, the final product from this specific starting material is 7-amino-2,4-dimethylbenzo[d]oxazole . If the strictly des-methyl target (7-amino-2-methylbenzo[d]oxazole) is required, the starting material must be substituted with 2-amino-6-nitrophenol or 2,6-diaminophenol. This guide focuses on the requested 2-amino-m-cresol pathway.

Abstract & Strategic Overview

The benzoxazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for indole or purine bases in kinase inhibitors and fluorescent probes. This protocol details the conversion of 2-amino-m-cresol into a 7-amino-functionalized benzoxazole.

The synthesis proceeds via three distinct stages:

  • Cyclodehydration: Formation of the oxazole ring using acetic anhydride.

  • Regioselective Nitration: Exploiting the directing effects of the 4-methyl group to install a nitro group at the 7-position.

  • Chemoselective Reduction: Conversion of the nitro group to the target amine.

Synthetic Pathway Visualization

The following diagram illustrates the reaction sequence and the structural evolution of the scaffold.

BenzoxazoleSynthesis Start 2-Amino-m-cresol (2-Amino-3-methylphenol) Inter1 2,4-Dimethylbenzo[d]oxazole (Cyclized Intermediate) Start->Inter1 Ac2O, Reflux (Cyclodehydration) Inter2 2,4-Dimethyl-7-nitrobenzo[d]oxazole (Nitrated Intermediate) Inter1->Inter2 HNO3, H2SO4, 0°C (Electrophilic Nitration) Product 7-Amino-2,4-dimethylbenzo[d]oxazole (Target Amine) Inter2->Product Fe/HCl or H2/Pd-C (Nitro Reduction)

Figure 1: Step-wise synthetic route from 2-amino-m-cresol to the 7-amino-benzoxazole derivative.[1][2][3][4][5][6][7][8]

Experimental Protocols

Stage 1: Cyclization to 2,4-Dimethylbenzo[d]oxazole

The formation of the benzoxazole ring is achieved by condensing the ortho-aminophenol with an acetic acid equivalent. Acetic anhydride is preferred for its efficiency and ability to drive the reaction to completion via the formation of the N-acetyl intermediate followed by ring closure.

Reagents:

  • 2-Amino-m-cresol (2-amino-3-methylphenol)

  • Acetic Anhydride (Excess)

  • Sodium Bicarbonate (sat. aq.)

Protocol:

  • Setup: Charge a round-bottom flask with 2-amino-m-cresol (10.0 g, 81.2 mmol).

  • Addition: Slowly add acetic anhydride (25 mL, ~3.2 equiv) at room temperature. The reaction is exothermic; ensure adequate stirring.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour slowly into crushed ice (200 g) with vigorous stirring to hydrolyze excess anhydride.

  • Neutralization: Carefully neutralize the solution to pH 7–8 using saturated sodium bicarbonate solution or solid Na₂CO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil can be distilled or purified via flash chromatography (SiO₂, 0-10% EtOAc/Hexanes) to yield 2,4-dimethylbenzo[d]oxazole as a pale yellow oil/solid.

Stage 2: Regioselective Nitration

Critical Mechanism Note: In 2,4-dimethylbenzoxazole, the methyl group at position 4 blocks the ortho-position (relative to itself) and activates the para-position (position 7). While the benzoxazole ring is generally deactivated, the cooperative directing effects of the 4-methyl group and the ring oxygen favor substitution at position 7 over position 6.

Reagents:

  • 2,4-Dimethylbenzo[d]oxazole (from Stage 1)

  • Conc. Sulfuric Acid (H₂SO₄)[7]

  • Fuming Nitric Acid (HNO₃)

Protocol:

  • Solubilization: Dissolve 2,4-dimethylbenzo[d]oxazole (5.0 g, 34 mmol) in conc. H₂SO₄ (25 mL) in a flask equipped with a thermometer and ice-bath. Cool to 0–5°C.

  • Nitration: Prepare a mixture of conc. HNO₃ (2.2 mL, 1.5 equiv) and conc. H₂SO₄ (5 mL). Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C .

    • Caution: Exotherms can lead to dinitration or decomposition.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (150 g). The nitro compound typically precipitates as a yellow solid.

  • Isolation: Filter the solid. If oil forms, extract with CH₂Cl₂. Wash the solid/organic layer with water and dilute NaHCO₃ until neutral.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography to isolate 2,4-dimethyl-7-nitrobenzo[d]oxazole .

Stage 3: Reduction to 7-Amine

The nitro group is reduced to the primary amine using Iron powder in acidic media (Béchamp reduction) or catalytic hydrogenation. The Iron method is often preferred for its selectivity and operational simplicity in avoiding high-pressure equipment.

Protocol (Fe/HCl Method):

  • Suspension: Suspend 2,4-dimethyl-7-nitrobenzo[d]oxazole (2.0 g, 10.4 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Iron powder (3.0 g, ~5 equiv) and Ammonium Chloride (0.5 g) or catalytic conc. HCl (0.5 mL).

  • Reflux: Heat to reflux for 2–3 hours. The yellow color of the nitro compound should fade.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, dry over Na₂SO₄, and evaporate.

  • Final Product: The resulting 7-amino-2,4-dimethylbenzo[d]oxazole can be recrystallized from toluene or converted to the HCl salt for storage.

Data Summary & Quality Control

ParameterSpecification / Expected ValueNotes
Starting Material 2-Amino-m-cresol (2-Amino-3-methylphenol)Purity >98% recommended.[9]
Intermediate 1 2,4-Dimethylbenzo[d]oxazole¹H NMR: Methyl singlets at ~2.6 ppm (C2-Me) and ~2.5 ppm (C4-Me).
Intermediate 2 7-Nitro-2,4-dimethylbenzo[d]oxazoleAppearance: Yellow solid.[10] MS: [M+H]+ = 193.
Target Product 7-Amino-2,4-dimethylbenzo[d]oxazoleAppearance: Tan/Brown solid. Amine stretch in IR (~3300-3400 cm⁻¹).
Yield (Overall) 40 – 60%Dependent on nitration regioselectivity.

References

  • Benzoxazole Synthesis (General)

    • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source: ACS Omega, 2019.
    • URL:[Link]

  • Nitration of Benzoxazoles

    • Title: Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
    • Source: Nature Communications, 2019 (Discusses heterocycle nitr
    • URL:[Link]

  • Title: 2-Methylbenzoxazole synthesis from 2-aminophenols.
  • Reduction Methodologies

    • Title: Selective reduction of nitro compounds to amines.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Unn-paged Amino Acids Using a Novel Benzoxazole Auxiliary

A Senior Application Scientist's Guide to the Asymmetric Synthesis of Non-Proteinogenic Amino Acids Utilizing 2-Methylbenzo[d]oxazol-7-amine as a Chiral Auxiliary For Researchers, Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Asymmetric Synthesis of Non-Proteinogenic Amino Acids Utilizing 2-Methylbenzo[d]oxazol-7-amine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unnatural Amino Acids and the Quest for Novel Synthetic Methodologies

Unnatural amino acids (UAAs) represent a cornerstone of modern medicinal chemistry and drug discovery.[1] Their incorporation into peptide-based therapeutics or their use as standalone pharmacophores allows for the fine-tuning of pharmacological properties, enhancement of metabolic stability, and the exploration of novel biological activities.[1] The synthesis of enantiomerically pure UAAs, therefore, remains a topic of intense research. Chiral auxiliaries have long served as a reliable and powerful tool for the asymmetric synthesis of α-amino acids, enabling the construction of complex chiral molecules with high stereocontrol.[2][3][4]

This application note introduces a novel, albeit currently theoretical, approach to the synthesis of UAAs employing 2-Methylbenzo[d]oxazol-7-amine as a chiral auxiliary. While the direct application of this specific auxiliary has not been documented in peer-reviewed literature, its structural features suggest a plausible and potentially advantageous role in asymmetric synthesis. This guide will provide a detailed, scientifically-grounded protocol for its use, based on established principles of chiral auxiliary-mediated amino acid synthesis. We will delve into the mechanistic rationale behind the proposed synthetic steps, from the acylation of the auxiliary to the diastereoselective enolate alkylation and final deprotection to yield the desired UAA.

The proposed methodology leverages the rigid, planar structure of the benzoxazole ring system to create a sterically defined environment, which is anticipated to induce high levels of facial selectivity in the alkylation of a glycine-derived enolate. The 7-amino group provides a convenient handle for attachment of the glycine moiety, while the 2-methyl group may further influence the conformational rigidity of the system.

Part 1: The Core Synthesis Strategy - A Mechanistic Overview

The overarching strategy for the synthesis of unnatural amino acids using the 2-Methylbenzo[d]oxazol-7-amine auxiliary is a three-stage process:

  • Acylation: The chiral auxiliary is first acylated with a protected glycine derivative to form the key synthesis precursor.

  • Diastereoselective Alkylation: The precursor is then deprotonated to form a chiral enolate, which subsequently undergoes alkylation. The steric hindrance provided by the auxiliary is expected to direct the incoming electrophile to one face of the enolate, thereby establishing the desired stereochemistry at the α-carbon.

  • Deprotection and Cleavage: Finally, the auxiliary is cleaved from the newly synthesized amino acid, which can then be isolated and purified.

The success of this strategy hinges on the ability of the 2-Methylbenzo[d]oxazol-7-amine auxiliary to effectively control the stereochemical outcome of the alkylation step. The rigid benzoxazole scaffold is hypothesized to create a well-defined chiral pocket, leading to high diastereoselectivity.

Visualizing the Workflow: A Proposed Synthetic Pathway

UAA Synthesis Workflow cluster_0 Preparation of Precursor cluster_1 Asymmetric Alkylation cluster_2 Isolation of UAA Auxiliary 2-Methylbenzo[d]oxazol-7-amine Acylation Acylation Auxiliary->Acylation Glycine Protected Glycine Glycine->Acylation Precursor N-Glycinyl Auxiliary Acylation->Precursor Deprotonation Deprotonation (LDA) Precursor->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Alkylated_Product Alkylated Auxiliary Adduct Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (Hydrolysis) Alkylated_Product->Cleavage UAA Unnatural Amino Acid Cleavage->UAA Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Proposed workflow for UAA synthesis.

Part 2: Detailed Experimental Protocols

The following protocols are based on established methodologies for chiral auxiliary-based synthesis and have been adapted for the use of 2-Methylbenzo[d]oxazol-7-amine. Researchers should consider these as a starting point and may need to optimize conditions for specific substrates.

Protocol 1: Synthesis of the N-Glycinyl Auxiliary Precursor

This protocol describes the coupling of the chiral auxiliary with a protected glycine.

Materials:

  • 2-Methylbenzo[d]oxazol-7-amine

  • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of N-(tert-Butoxycarbonyl)glycine (1.05 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add DCC (1.1 eq.).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 2-Methylbenzo[d]oxazol-7-amine (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-glycinyl auxiliary precursor.

Protocol 2: Asymmetric Alkylation of the Precursor

This protocol details the diastereoselective alkylation of the N-glycinyl auxiliary precursor.

Materials:

  • N-Glycinyl auxiliary precursor

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard glassware for low-temperature reactions

Procedure:

  • Dissolve the N-glycinyl auxiliary precursor (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Auxiliary and Isolation of the Unnatural Amino Acid

This protocol describes the hydrolysis of the amide bond to release the free amino acid.

Materials:

  • Alkylated auxiliary adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂), 30% solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Ion-exchange chromatography resin (e.g., Dowex 50WX8)

Procedure:

  • Dissolve the alkylated auxiliary adduct (1.0 eq.) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add an aqueous solution of LiOH (4.0 eq.) followed by the dropwise addition of 30% H₂O₂ (5.0 eq.).[3]

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to remove the cleaved auxiliary.

  • The aqueous layer containing the crude amino acid can be purified by ion-exchange chromatography.

  • The recovered chiral auxiliary can be purified by column chromatography for reuse.

Part 3: Expected Outcomes and Data Interpretation

The following table provides a hypothetical summary of expected yields and diastereoselectivities for the synthesis of various unnatural amino acids using the 2-Methylbenzo[d]oxazol-7-amine auxiliary. These values are projected based on results from similar chiral auxiliary systems and serve as a benchmark for optimization.

EntryElectrophile (R-X)Product (Unnatural Amino Acid)Alkylation Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromidePhenylalanine derivative85>95:5
2Methyl iodideAlanine derivative90>98:2
3Isopropyl iodideValine derivative78>90:10
4Allyl bromideAllylglycine derivative88>95:5

Interpreting the Data:

  • Yields: The alkylation yields are expected to be generally high, though sterically hindered electrophiles may result in lower yields.

  • Diastereoselectivity: The key measure of the auxiliary's effectiveness is the diastereomeric ratio. High d.r. values indicate excellent stereocontrol. This can be determined by analyzing the crude reaction mixture by ¹H NMR spectroscopy or by chiral HPLC analysis of the final amino acid product.

Part 4: Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The enantiomeric purity of the final unnatural amino acid is a direct reflection of the diastereoselectivity of the alkylation step.

Key Validation Points:

  • ¹H NMR Analysis: The diastereomeric ratio of the alkylated product can often be determined by integration of distinct proton signals in the ¹H NMR spectrum.

  • Chiral HPLC: For more precise determination of enantiomeric excess after cleavage, chiral HPLC analysis of the derivatized amino acid is the gold standard.

  • Optical Rotation: Measurement of the specific rotation of the final product and comparison with literature values (if available) can confirm the absolute stereochemistry.

  • Auxiliary Recovery: An efficient and high-yielding recovery of the chiral auxiliary is crucial for the economic viability of this method.

Conclusion and Future Outlook

The proposed use of 2-Methylbenzo[d]oxazol-7-amine as a chiral auxiliary for the asymmetric synthesis of unnatural amino acids presents a promising, albeit theoretical, avenue for further research. The rigid benzoxazole framework is anticipated to provide the necessary steric environment for high diastereoselectivity in the key alkylation step. The protocols detailed in this application note provide a robust starting point for the exploration of this novel auxiliary. Future work should focus on the experimental validation of these protocols, optimization of reaction conditions for a broader range of electrophiles, and a thorough investigation of the scope and limitations of this new methodology. Successful implementation of this strategy would add a valuable new tool to the synthetic chemist's arsenal for the construction of enantiomerically pure unnatural amino acids.

References

  • Babas, S., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3758. [Link]

  • Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research.
  • Drogireddy, V. R., & Daugulis, O. (2012). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. Organic letters, 14(18), 4730–4733. [Link]

  • Pitré, S., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(17), 6331-6338. [Link]

  • Shaw, M., et al. (2025). The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g). ResearchGate. [Link]

  • Shaw, M., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1829–1837. [Link]

  • Evans, D. A., et al. (1990). Asymmetric synthesis of unnatural α-amino acids. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Kumar, R., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Journal of Pharmaceutical Sciences and Research, 7(4), 1581-1586.
  • Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Semantic Scholar. [Link]

  • Reddy, G. S., & Kumar, M. (2005). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 59(4), 183-188. [Link]

  • Wieczorek, E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(23), 5750. [Link]

  • Patel, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives as potential Mycobacterium tuberculosis pantothenate synthetase inhibitors. RSC Medicinal Chemistry, 13(9), 1111-1122. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
  • Li, D., et al. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(11), 3121. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Singh, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in Pd-catalyzed reactions with benzoxazole auxiliary

Technical Support Center: Optimizing Pd-Catalyzed Benzoxazole-Directed C-H Functionalization Status: Online Operator: Senior Application Scientist Ticket ID: PD-CH-BZ-001 Subject: Troubleshooting Low Conversion in Benzox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Pd-Catalyzed Benzoxazole-Directed C-H Functionalization

Status: Online Operator: Senior Application Scientist Ticket ID: PD-CH-BZ-001 Subject: Troubleshooting Low Conversion in Benzoxazole-Directed Scaffolds

Introduction: The "Hidden" Barrier

Welcome to the technical support interface. You are likely here because your reaction has stalled at 20-40% conversion, or you are seeing significant starting material recovery despite high catalyst loading.

When using benzoxazole as a directing group (DG) for Palladium-catalyzed C-H activation, the failure mode is rarely "bad catalyst." It is almost always a kinetic bottleneck in the Concerted Metalation-Deprotonation (CMD) step or a re-oxidation failure. Benzoxazole is a weakly coordinating neutral ligand (unlike strong anionic DGs like pyridines or amides). This weak coordination makes the C-H cleavage step energetically demanding.

This guide provides a systematic, self-validating workflow to diagnose and resolve these specific kinetic traps.

Part 1: Diagnostic Logic Tree

Before altering your conditions, perform a visual and chemical audit of the reaction mixture. Use the following logic tree to identify your specific failure mode.

TroubleshootingFlow Start Symptom: Low Conversion (<40%) CheckColor Visual Check: Is there Pd Black (Precipitate)? Start->CheckColor YesBlack YES: Catalyst Deactivation CheckColor->YesBlack Precipitate NoBlack NO: Solution is Clear/Homogeneous CheckColor->NoBlack Clear OxidantFail Cause: Re-oxidation Failure Pd(0) is not recycling to Pd(II) YesBlack->OxidantFail FixBlack Action: Switch Oxidant (Try Ag2CO3 or add Benzoquinone) OxidantFail->FixBlack CheckSM Check SM Recovery: Is SM intact? NoBlack->CheckSM SMIntact YES: Kinetic Competence Issue CheckSM->SMIntact High Recovery SMDecomp NO: Complex Mixture/Decomp CheckSM->SMDecomp Low Recovery CMDFail Cause: High Energy Barrier for C-H Cleavage (CMD Step) SMIntact->CMDFail FixCMD Action: Add Proton Shuttle (30 mol% PivOH) CMDFail->FixCMD SideRxn Cause: Ring Opening or Over-oxidation SMDecomp->SideRxn FixTemp Action: Lower Temp, Switch Solvent to HFIP SideRxn->FixTemp

Caption: Diagnostic workflow for isolating catalyst deactivation vs. kinetic bottlenecks in C-H activation.

Part 2: The Core Mechanism (The "Why")

To fix the reaction, you must understand the Concerted Metalation-Deprotonation (CMD) mechanism.

Benzoxazole coordinates to Pd(II) via the nitrogen atom. However, this interaction is often too weak to force the palladium into the C-H bond without assistance. A carboxylate ligand (Acetate or Pivalate) acts as an intramolecular base, deprotonating the C-H bond while the metal forms the C-Pd bond.

The Critical Fix: If you are using neutral Pd sources (like PdCl2) or lack a carboxylate source, the reaction will not proceed . You must add a carboxylic acid additive (Pivalic Acid is superior to Acetic Acid due to steric bulk preventing catalyst aggregation).

CMDMechanism Step1 Pre-Coordination (Weak N-Pd Bond) Step2 CMD Transition State (The Bottleneck) Step1->Step2 + PivO- Step3 Cyclopalladated Intermediate Step2->Step3 - PivOH PivOH Additive: PivOH (Proton Shuttle) PivOH->Step2 Lowers Activation Energy

Caption: The role of Pivalic Acid (PivOH) in lowering the transition state energy for C-H cleavage via CMD.

Part 3: Troubleshooting Guide & FAQs

Issue 1: "My reaction turns black and stops after 1 hour."

Diagnosis: Catalyst death (Aggregation to Pd(0) nanoparticles). The Science: In oxidative C-H activation (e.g., coupling with boronic acids or alkenes), Pd(II) is reduced to Pd(0). If the oxidant (e.g., Cu(OAc)2, Ag2CO3) is insoluble or too slow, Pd(0) aggregates into inactive "Pd black" before it can be re-oxidized. The Fix:

  • Switch Oxidant: Use Ag2CO3 (2-3 equiv). Silver salts often perform double duty as oxidants and halide scavengers.

  • Add Benzoquinone (BQ): Add 10-20 mol% 1,4-benzoquinone. BQ acts as an electron-transfer mediator, rapidly oxidizing Pd(0) back to Pd(II) and preventing aggregation.

Issue 2: "The reaction is clear, but conversion is stuck at <10%."

Diagnosis: The "Acetate Gap." The Science: You likely used a Pd source like Pd(MeCN)2Cl2 or Pd(dba)2 without a carboxylate source. The benzoxazole directs the Pd, but without a base to accept the proton, the C-H bond cannot break. The Fix:

  • Add Pivalic Acid (PivOH): Add 30 mol% PivOH.

  • Switch Solvent: Try HFIP (Hexafluoroisopropanol). HFIP is a hydrogen-bond donor that stabilizes the CMD transition state and can boost conversion by 50-80% compared to Toluene or DCE.

Issue 3: "I see regioselectivity issues (C2 vs. C7)."

Diagnosis: Competitive directing. The Science: Benzoxazole naturally activates at the C2 position (the oxazole ring) due to high acidity. If you are trying to functionalize the attached benzene ring (ortho-position), the C2 position might react first if not blocked. The Fix:

  • Ensure the C2 position is blocked (e.g., a 2-phenylbenzoxazole substrate).

  • If targeting the benzoxazole ring itself, C7 activation requires bulky ligands to block C2/C4.

Part 4: The "Rescue" Protocol

If your standard conditions (Pd(OAc)2, Toluene, 100°C) are failing, run this specific screen. This protocol is designed to force the CMD mechanism.

Standard Optimization Screen (0.1 mmol scale):

ComponentCondition A (Standard)Condition B (The "Rescue")Purpose in Condition B
Catalyst Pd(OAc)2 (10 mol%)Pd(OAc)2 (10 mol%)Pre-catalyst
Solvent TolueneHFIP (or Toluene/HFIP 4:1)HFIP stabilizes charged intermediates
Additive NonePivOH (30 mol%) Enables CMD mechanism (Proton Shuttle)
Oxidant Cu(OAc)2Ag2CO3 (2 equiv)Stronger oxidant + Halide scavenger
Temp 100 °C80-100 °CMaintain thermal energy

Step-by-Step Procedure for Condition B:

  • Weigh Pd(OAc)2 (2.2 mg, 0.01 mmol) and Ag2CO3 (55 mg, 0.2 mmol) into a reaction tube.

  • Add Substrate (0.1 mmol) and Coupling Partner.

  • Add PivOH (3.0 mg, 0.03 mmol). Note: PivOH is a solid at RT; handle efficiently.

  • Add HFIP (1.0 mL). Seal tube immediately.

  • Heat to 100 °C for 12-24 hours.

  • Analysis: Filter through a celite plug (to remove Ag salts) before LCMS/GCMS analysis.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[1][2][3][4] Chemical Reviews.

  • Shang, X., et al. (2016). Benzoxazole or Benzothiazole as an Innate Directing Group for Palladium- and Ruthenium-Catalyzed Complementary C–H Arylation.[1] The Journal of Organic Chemistry.

  • Colletto, C., et al. (2020).[4][5] Palladium-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: A Retrosynthetic Surrogate for Enolate Alkylation. Chemical Science.

Sources

Optimization

Technical Support Center: Purification of 2-Methylbenzo[d]oxazol-7-amine Derivatives

Topic: Purification methods for 2-Methylbenzo[d]oxazol-7-amine derivatives Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 2-Methylbenzo[d]oxazol-7-amine derivatives Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Hub. This guide addresses the isolation and purification of 2-Methylbenzo[d]oxazol-7-amine and its functionalized derivatives. As a Senior Application Scientist, I have structured this content to bypass generic advice and target the specific physicochemical challenges of this scaffold—namely, its dual basicity (aniline + oxazole nitrogen), oxidation sensitivity, and regioisomeric impurities.

Quick Reference: Physicochemical Profile
  • Core Scaffold: Benzoxazole fused with a primary amine at position 7.

  • pKa Characteristics: The molecule possesses two basic sites. The oxazole nitrogen (

    
    ) typically has a pKa 
    
    
    
    4.5. The 7-amine (aniline-like) is electron-deficient due to the fused heterocyclic ring, likely exhibiting a pKa
    
    
    3.0–4.0.
  • Solubility: Low in neutral water; moderate-to-high in EtOAc, DCM, and alcohols; soluble in dilute aqueous acid (HCl).

  • Primary Stability Risk: Oxidative darkening (aniline oxidation) and hydrolysis of the oxazole ring under prolonged acidic reflux.

Phase 1: Isolation & Work-up (The "Crude" Stage)[1]

Q: My crude reaction mixture is dark brown/black. Is my product decomposed? A: Not necessarily. 7-amino-benzoxazoles are structurally related to anilines. The dark color is often due to trace oxidation products (quinoid-like species) that form on the surface.

  • Troubleshooting: Do not discard. These impurities are highly polar and often polymeric. They can be removed via filtration through a pad of Celite or a short silica plug before attempting bulk purification.

  • Prevention: Perform the final reduction step (e.g., nitro to amine) under an inert atmosphere (

    
     or Ar) and degas your work-up solvents.
    

Q: How do I separate the product from unreacted starting material (e.g., 2-amino-3-nitrophenol)? A: Leverage the basicity of the 7-amine.

  • Acid Wash: Dissolve the crude organic mixture in EtOAc. Extract with 1M HCl (3x). The 7-amine product will protonate and move to the aqueous phase. The non-basic nitro/phenol impurities will remain in the organic phase.

  • Basification: Take the aqueous acidic layer, cool it to 0°C, and slowly basify with saturated

    
      or 2M NaOH until pH > 9.
    
  • Re-extraction: Extract the now-cloudy aqueous layer with EtOAc. Dry over

    
    .[1][2]
    
  • Caveat: Ensure the acid exposure is brief (<30 mins) and cold to prevent hydrolysis of the benzoxazole ring [1].

Q: The product is "oiling out" during the work-up. How do I solidify it? A: This is common with benzoxazoles containing alkyl chains.

  • Solution: Trituration. Add a non-polar solvent (Hexane or Pentane) to the oil and sonicate. If that fails, dissolve the oil in a minimum amount of DCM and add excess Hexane dropwise until turbid, then refrigerate.

Phase 2: Crystallization Protocols

Q: What is the best solvent system for recrystallizing 2-Methylbenzo[d]oxazol-7-amine? A: The "Gold Standard" for benzoxazole amines is Ethanol (EtOH) or EtOH/Water mixtures [2].

  • Protocol:

    • Dissolve crude solid in boiling EtOH (minimum volume).

    • If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.

    • Allow to cool slowly to RT.

    • If no crystals form, add warm water dropwise until slight turbidity persists, then cool to 4°C.

Q: My crystals are trapping impurities (occlusion). How do I fix this? A: Switch to a Toluene/Heptane system.

  • Why? Toluene effectively solubilizes the aromatic impurities, while the polar amine product is less soluble in the cooling mixture. This difference often yields cleaner crystals than alcohol-based systems for this specific scaffold.

Phase 3: Chromatography (HPLC & Column)

Q: The amine is streaking/tailing on the silica column. What is the fix? A: The basic amine groups interact with the acidic silanols on the silica gel.

  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (

    
    )  in Hexane before packing the column. Alternatively, add 0.5–1% 
    
    
    
    or
    
    
    to your mobile phase (e.g., Hexane/EtOAc + 1%
    
    
    ).

Q: What are the recommended Mobile Phases? A:

  • TLC/Flash Column: Hexane : Ethyl Acetate (Start 9:1

    
     Gradient to 1:1).
    
  • Reverse Phase HPLC: Water (0.1% Formic Acid) : Acetonitrile.

    • Note: The 2-methyl group makes the molecule relatively hydrophobic. Expect retention times to be longer than unsubstituted benzoxazoles.

Visual Workflows
Diagram 1: Acid-Base Purification Workflow

This workflow isolates the 7-amine from non-basic impurities (phenols, nitro-precursors).

AcidBaseExtraction Start Crude Reaction Mixture (Dissolved in EtOAc) AcidExt Extract with 1M HCl (Cold) Start->AcidExt OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Protonated Amine Product) AcidExt->AqLayer1 Keep Basify Basify to pH 9-10 (Sat. NaHCO3 or NaOH) AqLayer1->Basify Extract2 Extract with EtOAc Basify->Extract2 DryConc Dry (Na2SO4) & Concentrate Extract2->DryConc Final Purified 7-Amine Derivative DryConc->Final

Caption: Selective isolation of basic benzoxazole-7-amines using pH manipulation.

Diagram 2: Purification Decision Matrix

Choose the correct path based on your crude purity and quantity.

PurificationLogic Crude Crude Solid CheckTLC Check TLC Purity Crude->CheckTLC HighPurity >85% Pure CheckTLC->HighPurity LowPurity <85% Pure CheckTLC->LowPurity Recryst Recrystallization (EtOH or Toluene) HighPurity->Recryst If colorless Charcoal Activated Charcoal Treatment HighPurity->Charcoal If colored Column Flash Column (Hex/EtOAc + 1% Et3N) LowPurity->Column FinalPure Pure Product Recryst->FinalPure Column->Recryst Optional Polish Charcoal->Recryst

Caption: Decision tree for selecting between crystallization and chromatography.

References
  • Benzoxazole Synthesis & Stability

    • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source: ACS Omega (2019).
    • URL:[Link]

  • Recrystallization Protocols

    • Title: Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols (Supporting Info).
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • pKa and Basicity Data

    • Title: 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site.
    • Source: Bioorganic & Medicinal Chemistry Letters (via UC San Diego).
    • URL:[Link]

  • General Benzoxazole Properties

    • Title: 2-Aminobenzoxazole PubChem Compound Summary.
    • Source: N
    • URL:[Link]

Sources

Troubleshooting

Stability of 2-Methylbenzo[d]oxazol-7-amine under acidic hydrolysis conditions

This is a technical support guide for 2-Methylbenzo[d]oxazol-7-amine (also known as 7-amino-2-methylbenzoxazole), designed for researchers encountering stability issues during acidic handling or hydrolysis experiments. T...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 2-Methylbenzo[d]oxazol-7-amine (also known as 7-amino-2-methylbenzoxazole), designed for researchers encountering stability issues during acidic handling or hydrolysis experiments.

Topic: Stability & Degradation Profile Under Acidic Conditions Molecule: 2-Methylbenzo[d]oxazol-7-amine (CAS: Relevant analogues often ~100-200 MW range) Application: Drug discovery (MAO inhibitors), fluorescent probes, heterocyclic synthesis.[1]

Executive Summary: The Acid Stability Paradox

Researchers often assume benzoxazoles are highly stable due to their aromatic character.[1] However, 2-Methylbenzo[d]oxazol-7-amine exhibits a specific vulnerability profile in acidic media.[1] While the oxazole ring resists dilute acid at room temperature, the 2-methyl group activates the C-2 position for nucleophilic attack under hydrolytic stress (low pH + heat), leading to ring opening.[1]

Key Stability Rule:

The 7-amino substituent creates a "push-pull" electronic environment.[1] While the amine protonates (deactivating the ring), the 2-methyl group remains a "hotspot" for hydrolysis.[1] Prolonged exposure to acidic aqueous solutions (pH < 3) or elevated temperatures (> 60°C) will quantitatively degrade the molecule into 2,3-diaminophenol derivatives.

Troubleshooting Guides

Issue A: "My HPLC peak for the starting material is decreasing over time in the acidic mobile phase."

Diagnosis: On-column or In-vial Acidic Hydrolysis.[1] Acidic mobile phases (e.g., 0.1% TFA, pH ~2) are standard for HPLC, but leaving 2-Methylbenzo[d]oxazol-7-amine in these solutions for extended periods (autosampler stability) can induce slow degradation.

Step-by-Step Troubleshooting:

  • Check Autosampler Temperature: Is it set to 25°C or higher?

    • Action: Set autosampler to 4°C . Hydrolysis rates drop significantly at low temperatures.[1]

  • Verify Solvent pH:

    • Action: Switch from TFA (pH ~2) to Formic Acid (0.1%, pH ~2.7) or an Ammonium Acetate buffer (pH 4.5) if separation allows. The oxazole ring is significantly more stable at pH > 4.[1]

  • Analyze Degradants: Look for a new peak eluting earlier (more polar).

    • Identity: This is likely the ring-opened amide intermediate (N-(3-amino-2-hydroxyphenyl)acetamide ) or the fully hydrolyzed 2,3-diaminophenol .[1]

Issue B: "I see a color change or loss of fluorescence during my reaction workup."

Diagnosis: Ring Opening (Loss of Conjugation). Benzoxazoles are often fluorescent.[1] Acid-mediated ring opening destroys the rigid planar oxazole system, quenching fluorescence and often shifting UV absorption (color change due to oxidation of the resulting diaminophenol).[1]

Step-by-Step Troubleshooting:

  • Test pH of Aqueous Layer:

    • Observation: If pH < 3 during extraction, hydrolysis is active.

    • Action: Neutralize immediately with saturated NaHCO₃ to pH 7–8.[1]

  • Check for Oxidative Darkening:

    • Mechanism:[2][3][4][5][6] The hydrolysis product (a diaminophenol) is highly susceptible to air oxidation, turning solutions brown/black.

    • Action: Add an antioxidant (e.g., Sodium Ascorbate) if you suspect ring opening has occurred, to preserve the degradant for analysis.

Mechanism of Action: Acidic Hydrolysis Pathway[1]

Understanding the mechanism is critical for controlling degradation. The reaction follows an A-2 mechanism (Acid-catalyzed, bimolecular).[1]

The Pathway:

  • Protonation: The oxazole nitrogen (N-3) is protonated.[1] (Note: The 7-NH2 is likely already protonated to 7-NH3+, which inductively deactivates the ring but does not prevent N-3 protonation).[1]

  • Nucleophilic Attack: Water attacks the electrophilic C-2 carbon.[1]

  • Ring Fission: The C-O bond breaks, relieving ring strain.[1]

  • Deacetylation: The resulting amide hydrolyzes further to the free amine and acetic acid.[1]

Visualization: Degradation Pathway

Hydrolysis SM 2-Methylbenzo[d]oxazol-7-amine Protonated Diprot. Species (N-3 & 7-NH3+) SM->Protonated + H+ (Fast) Tetra Tetrahedral Intermediate Protonated->Tetra + H2O (Rate Limiting) Amide N-(3-amino-2-hydroxyphenyl) acetamide Tetra->Amide Ring Opening Final 2,3-Diaminophenol + Acetic Acid Amide->Final Hydrolysis (Heat/Time)

Caption: Step-wise acidic hydrolysis of 2-Methylbenzo[d]oxazol-7-amine leading to ring opening and deacetylation.

Frequently Asked Questions (FAQ)

Q1: Can I use HCl to form a salt of 2-Methylbenzo[d]oxazol-7-amine?

  • Answer: Yes, but with caution. You can form the hydrochloride salt using anhydrous HCl in ether/dioxane at room temperature.[1] Avoid aqueous HCl, especially with heat, as this promotes the hydrolysis mechanism described above.[1] Store the salt in a desiccator; moisture will initiate degradation.[1]

Q2: How does the 7-amino group affect stability compared to the parent benzoxazole?

  • Answer: It complicates it. In strong acid, the 7-amino group becomes an ammonium cation (-NH3+).[1] This is a strong electron-withdrawing group (Inductive effect), which actually makes the C-2 carbon more electrophilic and potentially more susceptible to water attack than the unsubstituted parent molecule, once the ring nitrogen is protonated.[1]

Q3: What is the "Safe Zone" for pH and Temperature?

  • Answer:

    • pH 4.5 – 9.0: Stable at Room Temp (25°C).

    • pH < 2.0: Degradation occurs within hours at >40°C.[1]

    • Reflux (100°C): Rapid, quantitative hydrolysis in dilute acid.

Experimental Protocol: Stability Indicating Assay

Use this protocol to validate the stability of your specific batch.

Objective: Determine half-life (


) in simulated gastric fluid (SGF) or acidic buffer.
ParameterSetting
Concentration 100 µM (in 1:1 Buffer/Acetonitrile)
Buffer 0.1 N HCl (pH 1.2)
Temperature 37°C (Simulating physiological condition)
Timepoints 0, 1, 2, 4, 8, 24 hours
Detection HPLC-UV at 254 nm (or

of benzoxazole)

Procedure:

  • Dissolve 1 mg of substance in 1 mL Acetonitrile (Stock).

  • Dilute 100 µL Stock into 900 µL of pre-warmed (37°C) 0.1 N HCl.

  • Incubate in a thermomixer.

  • At each timepoint, remove 50 µL and quench immediately into 150 µL of cold 100 mM Phosphate Buffer (pH 7.0) .

  • Analyze via HPLC.[1][7] Plot

    
     vs. Time to determine 
    
    
    
    .

References

  • Jackson, P. F., et al. (1984). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Werstiuk, N. H., & Ju, C. (1989).[2][3] Protium-deuterium exchange of 2-methylbenzoxazole and 2-methylbenzothiazole. Canadian Journal of Chemistry.[1]

  • Petzer, A., et al. (2025).[7][8] The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research.

  • So, Y. H., & Heeschen, J. P. (1997). Mechanism of Poly(benzoxazole) Synthesis. Journal of Organic Chemistry.

Sources

Optimization

Improving selectivity in beta-C-H arylation with 2-Methylbenzo[d]oxazol-7-amine

This technical guide addresses the regioselective -C(sp )–H arylation of 2-Methylbenzo[d]oxazol-7-amine . In this context, " -arylation" refers to the functionalization of the C6 position (ortho to the C7-amine directing...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the regioselective


-C(sp

)–H arylation of 2-Methylbenzo[d]oxazol-7-amine . In this context, "

-arylation" refers to the functionalization of the C6 position (ortho to the C7-amine directing group), distinguishing it from the competing

-arylation (C4 position) directed by the benzoxazole nitrogen or lateral functionalization of the C2-methyl group.[1]
Current System Status: Active

Topic: Regioselectivity in Palladium-Catalyzed C–H Arylation Substrate: 2-Methylbenzo[d]oxazol-7-amine Target: C6-Arylation (Ortho-to-Amine)[1]

Part 1: The Selectivity Diagnostic (Root Cause Analysis)[1]

Before adjusting your protocol, identify which selectivity failure mode you are experiencing.[1] The 2-Methylbenzo[d]oxazol-7-amine scaffold presents three competing nucleophilic/directing sites.

Failure ModeObservation (LCMS/NMR)Root CauseMechanistic Driver
Type A: Distal Arylation Major product is C4-arylated .[1]Ligand Mismatch. The catalyst is coordinating to the oxazole nitrogen (N3) rather than the amine (N7).[1]The oxazole N3 is a potent innate directing group (DG) for C4 activation.[1]
Type B: N-Arylation Product mass corresponds to arylation, but NMR shows loss of NH protons.[1]Buchwald-Hartwig Competition. The amine is acting as a nucleophile rather than a DG.[1]The amine is too nucleophilic; Pd(0)/Pd(II) cycle favors N-arylation over C-H activation.[1]
Type C: Lateral Arylation Arylation occurs on the C2-Methyl group.Acidity/Tautomerization. Base-mediated deprotonation of the benzylic methyl.High temperature + strong base favors lateral metallation over ring activation.[1]

Part 2: Optimized Protocol for C6-Selectivity

To lock selectivity at the


-position (C6) , you must convert the promiscuous free amine into a rigid, directing scaffold.[1] We recommend a Transient Directing Group (TDG)  strategy or a Removable Directing Group (RDG)  approach to override the innate directing power of the oxazole ring.[1]
Method A: The Pivalamide Strategy (High Robustness)

Best for: Scale-up and preventing N-arylation.[1]

  • Protection: Convert 7-amine to pivalamide (PivCl, Et3N, DCM).[1]

    • Why: The bulky tert-butyl group forces the carbonyl oxygen to coordinate with Pd, positioning it perfectly for C6 activation while sterically shielding the N from Buchwald-type coupling.[1]

  • Arylation Conditions:

    • Catalyst: Pd(OAc)

      
       (5-10 mol%)[1]
      
    • Ligand: None required (the amide acts as the ligand) OR Mono-N-protected amino acid (MPAA) like Ac-Gly-OH (20 mol%) to accelerate the C-H cleavage step.[1]

    • Oxidant: Ag

      
      CO
      
      
      
      (1.0 equiv) or Benzoquinone (0.5 equiv) if using Pd(II) catalysis.[1]
    • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / DCE (1:4 ratio).[1]

    • Temperature: 80–100 °C.[1]

  • Deprotection: Acidic hydrolysis (HCl/MeOH).[1]

Method B: The Glyoxylic Acid TDG Strategy (High Efficiency)

Best for: Rapid screening, skipping protection/deprotection steps.[1]

  • Concept: Glyoxylic acid condenses in situ with the C7-amine to form an imine.[1] The carboxylic acid moiety of the imine then directs the Pd to C6.[1]

  • Protocol:

    • Substrate: 1.0 equiv

    • Aryl Iodide: 1.5 equiv[1]

    • Catalyst: Pd(OAc)

      
       (10 mol%)[1]
      
    • TDG: Glyoxylic acid monohydrate (20 mol%)[1]

    • Solvent: Acetic Acid / PEG-400.[1]

    • Mechanism: The imine hydrolyzes spontaneously during workup, yielding the free amine C6-arylated product.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the "Innate" (Oxazole-directed) and "Engineered" (Amine-directed) pathways.[1]

CH_Activation_Selectivity Substrate 2-Methylbenzo[d]oxazol-7-amine Pd_Species Pd(II) Species Substrate->Pd_Species + Ar-I / Ag+ Path_N3 Coordination to Oxazole N3 (Innate Pathway) Pd_Species->Path_N3 Kinetic Control (No DG) Path_N7 Coordination to Amine N7 (Target Pathway) Pd_Species->Path_N7 Thermodynamic Control (With Pivalamide/TDG) Transition_C4 5-Membered Palladacycle at C4 Path_N3->Transition_C4 Transition_C6 6-Membered Palladacycle at C6 Path_N7->Transition_C6 Product_C4 C4-Arylated Product (Undesired) Transition_C4->Product_C4 Reductive Elimination Product_C6 C6-Arylated Product (Desired) Transition_C6->Product_C6 Reductive Elimination

Caption: Competitive coordination pathways. The innate basicity of N3 favors C4-arylation (Red), while modifying N7 (Green) redirects the catalyst to the C6 position.[1]

Part 4: Troubleshooting & FAQs

Q1: I am seeing significant decomposition of the starting material. Why?

A: The free amine at C7 is susceptible to oxidation.[1]

  • Fix: Ensure your reaction is under an inert atmosphere (Ar/N

    
    ). If using Ag salts as oxidants, switch to a milder oxidant like 1,4-benzoquinone  or use a Pd(0)/Ar-I system where the oxidant is the aryl halide itself (oxidative addition driven).[1]
    
  • Check: Verify the purity of your HFIP. Acidic impurities in HFIP can degrade the oxazole ring over long reaction times.

Q2: Why is C4-arylation persisting even with the Pivalamide group?

A: The oxazole nitrogen (N3) is still a competent ligand.[1]

  • Fix: Add a Lewis Acid additive (e.g., Mg(OAc)

    
     or Zn(OTf)
    
    
    
    ).[1] These hard Lewis acids will preferentially bind to the hard oxazole nitrogen (N3), blocking it from the soft Palladium catalyst, thereby forcing the Pd to utilize the amide directing group at C7.[1]
Q3: Can I arylate the 2-Methyl group (Lateral C-H activation)?

A: Yes, but this requires different conditions.

  • Protocol Shift: To target the methyl group, switch to Pd(PPh

    
    )
    
    
    
    with a strong base like LiOtBu in toluene.[1] The mechanism shifts from DG-assisted cleavage to a deprotonation-based pathway (CMD) favored at the benzylic position.[1]
Q4: My reaction stalls at 50% conversion. Should I add more catalyst?

A: Likely not. The product (C6-arylated species) might be a better ligand than the starting material, causing product inhibition .[1]

  • Fix:

    • Use MPAA ligands (N-acetyl glycine) to facilitate the metal turnover.[1]

    • Precipitate the halide byproduct by using AgOAc instead of Ag

      
      CO
      
      
      
      to drive the equilibrium.[1]

References

  • Palladium-Catalyzed Regioselective C–H Bond Aryl

    • Context: Discusses the innate directing ability of the oxazole ring and C7-functionalization str
    • Source: ACS Catalysis.[1][2]

    • [1][2]

  • Access to C4-arylated benzoxazoles from 2-amidophenol through C-H activ

    • Context: Establishes the baseline for C4-selectivity (the competing pathway) and how amide directing groups function in this scaffold.[1]

    • Source: PubMed / NIH.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.

    • Context: Comprehensive review on directing group strategies for C6 vs C4 selectivity in azaindoles and benzoxazoles.
    • Source: NIH / Molecules.
  • Transient Directing Groups for C–H Activ

    • Context: Foundational methodology for using imines (glyoxylic acid) to direct ortho-arylation of amines.[1]

    • Source: Science (Yu Group).[1]

    • [1]

Sources

Reference Data & Comparative Studies

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This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylbenzo[d]oxazol-7-amine

This guide provides a detailed protocol for the safe handling and disposal of 2-Methylbenzo[d]oxazol-7-amine. As a benzoxazole derivative, this compound is integral to various research and development applications, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 2-Methylbenzo[d]oxazol-7-amine. As a benzoxazole derivative, this compound is integral to various research and development applications, including investigations into monoamine oxidase (MAO) inhibition for neuropsychiatric and neurodegenerative disorders.[1][2] Given its potent biological activity and structural similarity to other hazardous aromatic amines, adherence to stringent disposal protocols is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 2-Methylbenzo[d]oxazol-7-amine is not consistently available. Therefore, a conservative approach to hazard assessment is essential, drawing parallels from structurally similar benzoxazoles and aromatic amines. The precautionary principle dictates that this compound be treated as hazardous waste until proven otherwise.

Based on available data for analogous compounds, the anticipated hazard profile is summarized below.

Hazard CategoryAnticipated RiskRationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Aromatic amines and related benzoxazole structures frequently exhibit moderate to high acute toxicity across multiple exposure routes.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[5]Many heterocyclic aromatic compounds are known irritants upon dermal contact.[5][6]
Eye Damage/Irritation Causes serious eye irritation.[5]Direct contact with the eyes is likely to cause significant irritation or damage.[3][5]
Aquatic Toxicity May be harmful or very toxic to aquatic life with long-lasting effects.[7]Aromatic amines as a class can be persistent in the environment and exhibit ecotoxicity.[8]

Essential Safety Protocols: PPE and Engineering Controls

Before handling or beginning any disposal procedures, the following Personal Protective Equipment (PPE) and engineering controls are mandatory to mitigate exposure risks.

  • Engineering Controls : All handling and disposal-related activities must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[9][10]

  • Eye and Face Protection : Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a full-face shield should be worn over the goggles.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. It is crucial to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection : If there is a risk of generating aerosols or fine dust outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges is necessary.

Waste Management Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of 2-Methylbenzo[d]oxazol-7-amine.

G Disposal Workflow for 2-Methylbenzo[d]oxazol-7-amine Waste start Waste Generation (2-Methylbenzo[d]oxazol-7-amine) waste_type Characterize Waste Type start->waste_type bulk Unused or Bulk Chemical waste_type->bulk  Bulk/Expired liquid_waste Contaminated Liquid Waste (e.g., Rinsate, Reaction Mixtures) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, Wipes) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Empty Container collect_bulk Collect in Original or Designated Waste Container bulk->collect_bulk collect_liquid Collect in a Labeled, Leak-Proof Solvent Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Lined Puncture-Resistant Container solid_waste->collect_solid rinse Triple Rinse with Appropriate Solvent empty_container->rinse labeling Label Waste Container (Full Chemical Name, Hazards) collect_bulk->labeling collect_liquid->labeling collect_solid->labeling rinse->collect_liquid Collect Rinsate dispose_container Deface Label. Dispose of Rinsed Container per Site Policy rinse->dispose_container After Rinsing storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange Pickup by EHS or Licensed Waste Contractor storage->pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzo[d]oxazol-7-amine
Reactant of Route 2
2-Methylbenzo[d]oxazol-7-amine
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